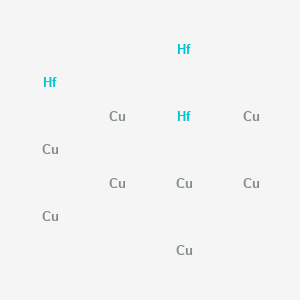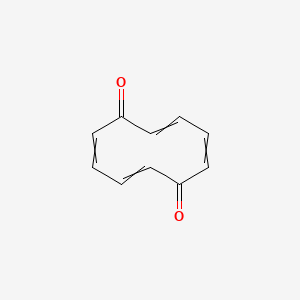
Copper--hafnium (8/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–hafnium (8/3) is an intermetallic compound composed of copper and hafnium in a specific stoichiometric ratio. This compound is known for its unique combination of properties, including high mechanical strength, excellent thermal and electrical conductivity, and resistance to oxidation. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
Applications De Recherche Scientifique
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
Mécanisme D'action
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
Comparaison Avec Des Composés Similaires
Copper–hafnium (8/3) can be compared with other similar compounds, such as:
Copper–zirconium (8/3): Similar in structure and properties, but copper–hafnium (8/3) exhibits higher thermal stability and resistance to oxidation.
Copper–titanium (8/3): While both compounds have high mechanical strength, copper–hafnium (8/3) offers better electrical conductivity.
Copper–nickel (8/3): Copper–hafnium (8/3) has superior thermal conductivity and resistance to corrosion compared to copper–nickel (8/3).
Propriétés
Numéro CAS |
60241-07-8 |
|---|---|
Formule moléculaire |
Cu8Hf3 |
Poids moléculaire |
1043.8 g/mol |
Nom IUPAC |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
Clé InChI |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

